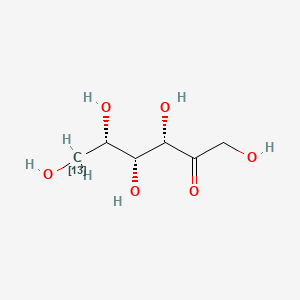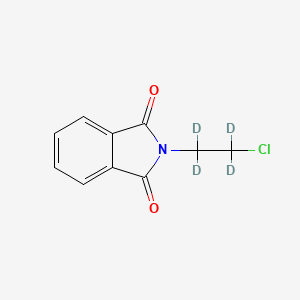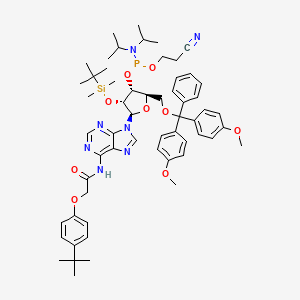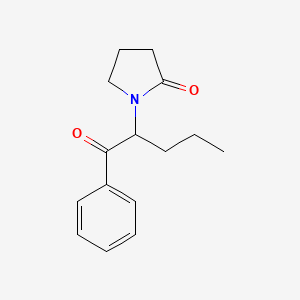
L-sorbose-6-13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-sorbose-6-13C is a variant of L-sorbose, a naturally occurring monosaccharide carbohydrate molecule . It is a low molecular weight compound with the molecular formula C5 [13C]H12O6 and a molecular weight of 181.15 . It is used as a biochemical for proteomics research .
Synthesis Analysis
The synthesis of L-sorbose involves the use of specific genes and promoters. For instance, overexpression of d-sorbitol dehydrogenase (sldh) by P B932_2000 in G. oxydans WSH-003 enhanced the titer and productivity of L-sorbose synthesis from d-sorbitol by 12.0% and 33.3%, respectively .
Molecular Structure Analysis
The molecular structure of L-sorbose-6-13C is similar to that of L-sorbose, with the only difference being the presence of the 13C isotope. The molecular formula is C5 [13C]H12O6 . The structure can be viewed using specific software .
Applications De Recherche Scientifique
Vitamin C Synthesis Research
L-sorbose-6-13C: plays a crucial role in the study of Vitamin C (L-ascorbic acid) synthesis. It serves as an intermediate in the industrial production of Vitamin C, and the 13C label helps in understanding the conversion efficiency and kinetics .
Fermentation Process Optimization
The compound is used in optimizing fermentation processes, particularly in the production of L-sorbose using bacteria like Gluconobacter oxydans. Genetic engineering can be monitored by the distribution of 13C in the end products .
Proteomics Research
In proteomics, L-sorbose-6-13C is used to study protein interactions and modifications. The labeled carbon acts as a marker to detect changes in protein structures when L-sorbose is involved in the reaction .
Orientations Futures
Mécanisme D'action
Target of Action
L-sorbose-6-13C, also known as (3S,4R,5S)-1,3,4,5,6-pentahydroxy(613C)hexan-2-one, is a low molecular weight naturally occurring monosaccharide carbohydrate molecule It is used for proteomics research , indicating that it may interact with proteins or enzymes in the body.
Mode of Action
It is known that the compound can be transformed into rare 3-deoxy-l-ketohexoses through a group transfer process . This
Propriétés
IUPAC Name |
(3S,4R,5S)-1,3,4,5,6-pentahydroxy(613C)hexan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6+/m0/s1/i1+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHIKXHVCXFQLS-NYVZSSFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(=O)[C@H]([C@@H]([C@H]([13CH2]O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-sorbose-6-13C | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![D-[1-2H]Mannose](/img/structure/B583905.png)


![(2S,3R,4E)-2-Azaniumyl-3-hydroxy-18-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)octadec-4-en-1-yl hydrogen phosphate](/img/structure/B583908.png)



![3-O-Methyl-D-[6-13C]glucose](/img/structure/B583915.png)
